molecular formula C6Br2F4 B1210529 1,4-Dibromotetrafluorobenzene CAS No. 344-03-6

1,4-Dibromotetrafluorobenzene

Cat. No. B1210529
CAS RN: 344-03-6
M. Wt: 307.87 g/mol
InChI Key: QFTZULJNRAHOIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dibromotetrafluorobenzene and its derivatives involves aromatic nucleophilic substitution reactions. Sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, demonstrating the compound's utility in creating complex phosphorus-containing molecules (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure and electron density distributions of halogen-bonded complexes of 1,4-dibromotetrafluorobenzene have been thoroughly analyzed through X-ray diffraction and DFT calculations. This has provided insights into the Br...N intermolecular halogen bonding that is key to the assembly of these complexes into 1D infinite chains (Forni, 2009).

Chemical Reactions and Properties

1,4-Dibromotetrafluorobenzene participates in various chemical reactions, including competing hydrodebromination and nucleophilic aromatic substitution processes. These reactions are influenced by the presence of fluorine atoms, which activate certain positions on the benzene ring for nucleophilic attack (Banks et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points and crystal structures, of 1,4-Dibromotetrafluorobenzene and its isomers have been explored in detail. These studies have helped in understanding the relationship between molecular symmetry and physical properties like melting points, showcasing the unique structural characteristics of these compounds (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of 1,4-Dibromotetrafluorobenzene, including its reactivity in nucleophilic substitution reactions and its ability to form halogen bonds, have been extensively studied. These properties are crucial for its application in synthesizing complex molecules and for the formation of supramolecular structures through halogen bonding (De Santis et al., 2003).

Scientific Research Applications

Enhanced Luminescence of Single-Benzene Fluorescent Molecules

  • Scientific Field : This research falls under the field of Photochemistry and Crystal Engineering .

  • Methods of Application or Experimental Procedures : The researchers prepared two cocrystals of a single benzene X-type luminescent molecule dimethyl 2,5-bisIJ(3-chloropropyl)amino)-terephthalate (DMCAT), namely DMCAT-1 and DMCAT-2 . By choosing different halogen bond donors (1,4-diiodotetrafluorobenzene named co-former 1 and 1,4-dibromotetrafluorobenzene named co-former 2), two cocrystal systems with enhanced emission efficiency were synthesized .

  • Results or Outcomes : Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) . The introduction of co-former molecules weakens the interaction between the DMCAT π–π molecules, thus attenuating the aggregation-induced quenching effect, resulting in enhanced emission .

Preparation of Polyfluorinated Polyphenylenes

  • Scientific Field : This application falls under the field of Polymer Chemistry .
  • Summary of the Application : 1,4-Dibromotetrafluorobenzene can be used for the preparation of polyfluorinated polyphenylenes . These polyphenylenes are recommended for applications as lubricants and special coatings that protect technological equipment from radiation and aggressive media .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes include the production of polyfluorinated polyphenylenes that can be used as lubricants and special coatings .

Synthesis of Fluorinated Liquid Crystal Derivatives

  • Scientific Field : This application falls under the field of Material Science .
  • Summary of the Application : 1,4-Dibromotetrafluorobenzene is used to prepare starting compounds for the synthesis of fluorinated liquid crystal derivatives .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes include the synthesis of fluorinated liquid crystal derivatives .

Chemical Intermediate

  • Scientific Field : This application falls under the field of Chemical Synthesis .
  • Summary of the Application : 1,4-Dibromotetrafluorobenzene is used as a chemical intermediate . Chemical intermediates are used in the production of other chemicals.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes include the production of other chemicals .

Preparation of Other Fluorinated Compounds

  • Scientific Field : This application falls under the field of Organic Chemistry .
  • Summary of the Application : 1,4-Dibromotetrafluorobenzene can be used in the synthesis of other fluorinated compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the sources .
  • Results or Outcomes : The outcomes include the synthesis of other fluorinated compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTZULJNRAHOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187968
Record name 1,4-Dibromotetrafluorobenzene
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Molecular Weight

307.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromotetrafluorobenzene

CAS RN

344-03-6
Record name 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
Source CAS Common Chemistry
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Record name 1,4-Dibromotetrafluorobenzene
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Record name 1,4-Dibromotetrafluorobenzene
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Record name 1,4-Dibromotetrafluorobenzene
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Record name 1,4-dibromotetrafluorobenzene
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Record name 1,4-Dibromotetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
A Forni - The Journal of Physical Chemistry A, 2009 - ACS Publications
The electron density distributions of two halogen-bonded complexes, that is, (E)-1,2-bis(4-pyridyl)ethylene (bpe) or 4,4′-dipyridyl (dp) with 1,4-dibromotetrafluorobenzene (C 6 F 4 Br 2 …
Number of citations: 68 pubs.acs.org
AK Jameson, CJ Jameson - Journal of the American Chemical …, 1973 - ACS Publications
Temperature-dependentstudies in nmr have heretofore suffered from the unknown temperature dependence of the reference substance. We have measured the 129Xe resonance …
Number of citations: 38 pubs.acs.org
A De Santis, A Forni, R Liantonio… - … A European Journal, 2003 - Wiley Online Library
The N⋅⋅⋅Br halogen bonding drives the self‐assembly of 1,4‐dibromotetrafluorobenzene (1 a) and its 1,3 or 1,2 analogues (1 b,c, respectively) with dipyridyl derivatives 2 a,b. The …
JP Maier, O Marthaler, M Mohraz, RH Shiley - Chemical Physics, 1980 - Elsevier
A search was made for radiative decay of electronically excited cations of 24 bromobenzenes and of their fluoro-substituted derivatives in the gaseous phase. The only emission spectra …
Number of citations: 4 www.sciencedirect.com
PV Nikul'shin, AM Maksimov, VE Platonov… - Journal" Fluorine …, 2011 - notes.fluorine1.ru
A process for preparation 1, 4-dibromotetrafluorobenzene by pyrolysis of 4 bromotetrafluorobenzenethiol with bromine at 400 C has been developed and reaction of 1, 4-…
Number of citations: 4 notes.fluorine1.ru
C Tamborski, EJ Soloski - Journal of Organometallic Chemistry, 1969 - Elsevier
In our previous studies on the synthesis of polyfluoroaryllithium compounds, we have reported’the dimetalation of 1, 4-and 1, 2-dihydrotetrafluorobenzene to yield the 1, 4-…
Number of citations: 2 www.sciencedirect.com
QJ Shen, X Pang, XR Zhao, HY Gao, HL Sun, WJ Jin - CrystEngComm, 2012 - pubs.rsc.org
The cocrystals were assembled with 1,4-diiodotetrafluorobenzene (1,4-DITFB) as the halogen bonding donor and the polycyclic aromatic hydrocarbons (PAH), biphenyl (Bp), …
Number of citations: 113 pubs.rsc.org
A Takemura, LJ McAllister, PB Karadakov… - …, 2014 - pubs.rsc.org
Co-crystallisation of 4-iodotetrafluorobenzoic acid with 1,4-dithiane leads to a polymer in which the benzoic acid dimer remains intact, forming halogen bonds with the dithiane, showing …
Number of citations: 34 pubs.rsc.org
HY Gao, QJ Shen, XR Zhao, XQ Yan, X Pang… - Journal of Materials …, 2012 - pubs.rsc.org
1,4-diiodotetrafluorobenzene (1,4-DITFB) is an excellent halogen bonding donor and is used to assemble an organic phosphorescent co-crystal with carbazole in which 1,4-DITFB is …
Number of citations: 146 pubs.rsc.org
A Forni, P Metrangolo, T Pilati… - Crystal growth & design, 2004 - ACS Publications
The halogen bond, that is, the attractive interaction between a halogen atom and an electron lone pair, was studied as a temperature function in the range 90−292 K. Three model …
Number of citations: 104 pubs.acs.org

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